molecular formula C13H16ClN B15258851 8-(2-Chlorophenyl)-6-azaspiro[3.4]octane

8-(2-Chlorophenyl)-6-azaspiro[3.4]octane

Cat. No.: B15258851
M. Wt: 221.72 g/mol
InChI Key: TUQHTWRSVXMTQF-UHFFFAOYSA-N
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Description

8-(2-Chlorophenyl)-6-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered azaspiro ring and a three-membered cyclopropane ring The presence of a 2-chlorophenyl group adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chlorophenyl)-6-azaspiro[3.4]octane typically involves the formation of the spirocyclic core followed by the introduction of the 2-chlorophenyl group. One common method involves the cyclization of a suitable precursor under basic conditions to form the spirocyclic structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. These methods often focus on minimizing reaction times and improving the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

8-(2-Chlorophenyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMSO or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

8-(2-Chlorophenyl)-6-azaspiro[3

Mechanism of Action

The mechanism by which 8-(2-Chlorophenyl)-6-azaspiro[3.4]octane exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Chlorophenyl)-6-azaspiro[3.4]octane is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other spirocyclic compounds and enhances its utility in various applications.

Properties

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

8-(2-chlorophenyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C13H16ClN/c14-12-5-2-1-4-10(12)11-8-15-9-13(11)6-3-7-13/h1-2,4-5,11,15H,3,6-9H2

InChI Key

TUQHTWRSVXMTQF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C3=CC=CC=C3Cl

Origin of Product

United States

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